2-Bromo-6-(4-methylpiperazino)benzaldehyde
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Overview
Description
2-Bromo-6-(4-methylpiperazino)benzaldehyde is an organic compound with the molecular formula C12H15BrN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde typically involves the bromination of 2-(4-methylpiperazino)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-methylpiperazino)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction Reactions: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzaldehyde derivatives.
Oxidation Reactions: Formation of 2-Bromo-6-(4-methylpiperazino)benzoic acid.
Reduction Reactions: Formation of 2-Bromo-6-(4-methylpiperazino)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-(4-methylpiperazino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating the formation of stable adducts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
- 4-Bromo-2-(4-methylpiperazino)benzaldehyde
- 2-Chloro-6-(4-methylpiperazino)benzaldehyde
Uniqueness
2-Bromo-6-(4-methylpiperazino)benzaldehyde is unique due to the presence of both a bromine atom and a 4-methylpiperazino group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern also influences its physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXRXIOFWRSMCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743054 |
Source
|
Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-64-4 |
Source
|
Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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